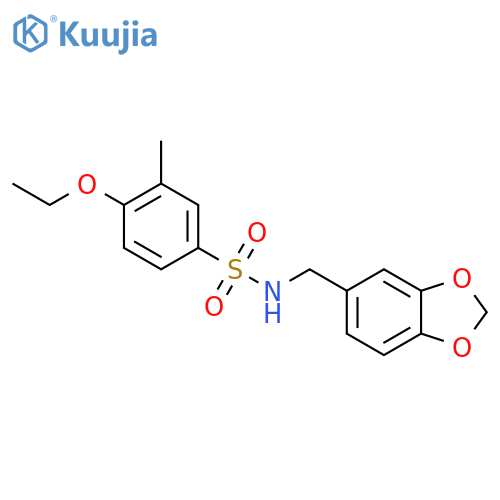

Cas no 791844-27-4 (N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide)

791844-27-4 structure

商品名:N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- SR-01000302205

- EN300-26866987

- MLS001208964

- Z57810763

- N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide

- CHEMBL1392147

- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE

- 791844-27-4

- AKOS000444783

- N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-3-methyl-benzenesulfonamide

- AP-263/43028228

- SR-01000302205-1

- SMR000524718

- BDBM50495208

- HMS2835J05

- UPCMLD0ENAT5942559:001

- N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide

-

- インチ: 1S/C17H19NO5S/c1-3-21-15-7-5-14(8-12(15)2)24(19,20)18-10-13-4-6-16-17(9-13)23-11-22-16/h4-9,18H,3,10-11H2,1-2H3

- InChIKey: QNCZOYZENQPUTI-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=C(C)C=1)OCC)(NCC1=CC=C2C(=C1)OCO2)(=O)=O

計算された属性

- せいみつぶんしりょう: 349.09839388g/mol

- どういたいしつりょう: 349.09839388g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 506

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 82.2Ų

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26866987-10g |

N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |

791844-27-4 | 90% | 10g |

$2701.0 | 2023-11-13 | |

| Enamine | EN300-26866987-0.1g |

N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |

791844-27-4 | 95.0% | 0.1g |

$553.0 | 2025-03-20 | |

| 1PlusChem | 1P0297DA-2.5g |

N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |

791844-27-4 | 90% | 2.5g |

$1583.00 | 2023-12-16 | |

| 1PlusChem | 1P0297DA-10g |

N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |

791844-27-4 | 90% | 10g |

$3401.00 | 2023-12-16 | |

| Enamine | EN300-26866987-1.0g |

N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |

791844-27-4 | 95.0% | 1.0g |

$628.0 | 2025-03-20 | |

| Enamine | EN300-26866987-10.0g |

N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |

791844-27-4 | 95.0% | 10.0g |

$2701.0 | 2025-03-20 | |

| 1PlusChem | 1P0297DA-250mg |

N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |

791844-27-4 | 90% | 250mg |

$778.00 | 2023-12-16 | |

| Enamine | EN300-26866987-0.25g |

N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |

791844-27-4 | 95.0% | 0.25g |

$579.0 | 2025-03-20 | |

| Enamine | EN300-26866987-2.5g |

N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |

791844-27-4 | 95.0% | 2.5g |

$1230.0 | 2025-03-20 | |

| 1PlusChem | 1P0297DA-5g |

N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |

791844-27-4 | 90% | 5g |

$2313.00 | 2023-12-16 |

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

791844-27-4 (N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量